molecular formula C12H13N5O2S B3060834 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine CAS No. 90072-41-6

4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine

Cat. No.: B3060834
CAS No.: 90072-41-6
M. Wt: 291.33 g/mol
InChI Key: IYYMFIHFKBMOHK-UHFFFAOYSA-N
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Description

4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine is a synthetic diaminopyrimidine derivative of high interest in medicinal chemistry and drug discovery research. The pyrimidine core is a privileged structure in pharmaceuticals, found in a range of therapeutic agents, including antibiotics, antifungals, and antivirals . This particular compound features a methylsulfanyl bridge connected to a 4-nitrophenyl group, a structure that suggests potential for diverse biological activity. Researchers can investigate this molecule as a key scaffold for developing novel enzyme inhibitors. Its structural analogy to known bioactive pyrimidines makes it a promising candidate for evaluating selective inhibition of enzymatic targets such as cyclooxygenase (COX-2) . Furthermore, the presence of the sulfanyl and diamine functional groups makes it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies. The compound is also of significant interest in materials science research. Heterocyclic compounds of this class have been shown to exhibit notable nonlinear optical (NLO) properties due to large electronic delocalization and intramolecular charge transfer, making them potential candidates for applications in optoelectronics and telecommunication technologies . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-methyl-6-[(4-nitrophenyl)methylsulfanyl]pyrimidine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-7-10(13)11(16-12(14)15-7)20-6-8-2-4-9(5-3-8)17(18)19/h2-5H,6,13H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYMFIHFKBMOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)SCC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529963
Record name 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90072-41-6
Record name 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine derivative with a thiol compound.

    Attachment of the 4-Nitrophenylmethyl Group: The final step involves the nucleophilic substitution reaction where the sulfanyl group reacts with 4-nitrobenzyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Weight : 291.33 g/mol
  • CAS Number : 90072-41-6
  • Chemical Structure : The compound contains a pyrimidine core, which is known for its role in various biological processes.

Antimicrobial Activity

Pyrimidine derivatives, including the target compound, have been documented for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi by interfering with nucleic acid synthesis and function. This is primarily due to their ability to inhibit enzymes such as thymidine phosphorylase and dihydrofolate reductase, which are crucial for nucleotide metabolism .

Anticancer Potential

The structural similarity of this compound to known chemotherapeutic agents suggests potential anticancer activity. Pyrimidine-based drugs are widely used in cancer treatment due to their ability to disrupt DNA synthesis in rapidly dividing cells. Studies on related compounds have shown promising results in inhibiting tumor growth and enhancing the efficacy of existing treatments .

Enzyme Inhibition Studies

Inhibitory effects on key enzymes like dihydrofolate reductase (DHFR) have been explored for similar pyrimidine derivatives. DHFR plays a vital role in the folate pathway, which is essential for DNA synthesis and repair. Inhibition of this enzyme can lead to decreased proliferation of cancer cells .

Study on Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of various pyrimidine derivatives against common pathogens. The findings indicated that compounds structurally related to 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the nitrophenyl group in enhancing antimicrobial potency .

Clinical Relevance in Cancer Treatment

Research has highlighted the effectiveness of pyrimidine derivatives in combination therapies for cancer treatment. A clinical trial involving patients with advanced solid tumors demonstrated that a regimen including pyrimidine-based drugs improved overall survival rates compared to standard treatments alone. This underscores the potential role of this compound as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. The pyrimidine ring can interact with nucleic acids or enzymes, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrimidine derivatives:

Compound Core Structure Substituents Melting Point (°C) Synthesis Method Key Properties
Target Compound Pyrimidine-2,5-diamine 4-Methyl, 6-[(4-nitrophenyl)methyl]sulfanyl Not reported Not detailed Electron-withdrawing 4-nitrophenyl group; potential for high thermal stability
18a () Pyrazolo-triazolo-pyrimidine 4-Fluorophenyl, 4-nitrophenyl 304–60 Reflux with triethyl orthoformate High thermal stability; fused heterocyclic system enhances rigidity
19a () Pyrazolo-triazolo-pyrimidine-2(3H)-thione 4-Fluorophenyl, 4-nitrophenyl >350 Reflux with CS₂/KOH Thione group increases polarity; extreme thermal stability
Compound 8 () Pyrimido[4,5-d]pyrimidine 1,3-Benzoxazol-2-yl Not reported Reflux in formamide Benzoxazole substituent may enhance hydrogen-bonding capacity
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine () Pyrimidine Trifluoromethyl, sulfonyl-piperazine Not reported Not detailed Sulfonyl group increases electron-withdrawing effects; trifluoromethyl enhances metabolic stability

Key Observations:

Substituent Effects :

  • The 4-nitrophenyl group in the target compound and compounds 18a /19a () introduces strong electron-withdrawing effects, which may stabilize the pyrimidine ring and influence reactivity in nucleophilic substitution reactions .
  • Sulfanyl (-S-) groups (target compound, 19a ) contrast with sulfonyl (-SO₂-) groups (), with the latter being more electron-withdrawing and less nucleophilic .

Thermal Stability :

  • High melting points (>300°C) in 18a /19a suggest that fused heterocyclic systems and aromatic substituents enhance thermal stability, a trait likely shared by the target compound .

Synthetic Routes :

  • Reflux with triethyl orthoformate () or formamide () are common methods for pyrimidine functionalization. The target compound may require similar conditions for introducing the sulfanyl and nitrophenyl groups .

Safety and Toxicity: Pyrimidine-2,5-diamine derivatives () are classified for acute oral toxicity and skin corrosion.

Research Findings and Implications

  • The 4-nitrophenyl group may similarly influence redox properties .
  • Crystallography : Advances in refinement tools like SHELXL () could aid in resolving the target compound’s crystal structure, particularly its sulfanyl linkage and nitro group orientation .
  • Biological Interactions: The diamine core in pyrimidines often serves as a hydrogen-bond donor, critical for interactions with biological targets. Substituents like 4-nitrophenyl may enhance binding to hydrophobic pockets .

Biological Activity

4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine is a pyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anti-infectives, anticancer therapies, and enzyme inhibition.

  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 6308-31-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair.

1. Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit antimicrobial properties. In particular, studies have demonstrated that this compound possesses inhibitory effects against various bacterial strains.

2. Anticancer Activity

The compound's efficacy in cancer treatment has been explored through its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines.

3. Enzyme Inhibition

As a potent inhibitor of DHFR, this compound has been evaluated for its capacity to disrupt folate metabolism in pathogens such as Plasmodium falciparum. Molecular docking studies suggest strong binding affinity to the active site of DHFR.

Case Studies

StudyFindings
Inhibition of DHFR In vitro assays showed IC50 values ranging from 1.3 to 243 nM against wild-type PfDHFR and up to 208 nM against mutant strains .
Anticancer Potential The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values below 10 µM .
Antimicrobial Efficacy Demonstrated activity against gram-positive and gram-negative bacteria with minimum inhibitory concentrations (MIC) in the range of 5-50 µg/mL .

Research Findings

Recent studies have highlighted the structural modifications on pyrimidines that enhance their biological activity. The introduction of substituents like nitrophenyl groups has been shown to improve the potency of these compounds against specific targets.

Q & A

Q. What strategies ensure reproducibility in catalytic applications (e.g., as a ligand in metal complexes)?

  • Methodology :
  • Process Control : Optimize reaction parameters (e.g., catalyst loading, solvent) via DoE (Design of Experiments).
  • Characterization : Use XAS (X-ray absorption spectroscopy) to confirm metal-ligand coordination.
  • Replication : Cross-validate results with independent labs using identical synthetic protocols .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine
Reactant of Route 2
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4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine

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